Rubijervine
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Overview
Description
Rubijervine is a naturally occurring steroidal alkaloid found in various species of the Veratrum genus, particularly Veratrum album and Veratrum viride . It has the molecular formula C₂₇H₄₃NO₂ and a molecular weight of 413.65 g/mol . This compound is known for its biological activities, including its potential toxicity and ability to inhibit sodium channels .
Preparation Methods
Rubijervine can be isolated from Veratrum species through extraction and purification processes. The compound crystallizes from ethanol as colorless rods and can be further purified by recrystallization . Industrial production methods involve the fermentation of this compound using microorganisms such as Cunninghamella echinulata, which can metabolize the compound to produce new metabolites .
Chemical Reactions Analysis
Rubijervine undergoes various chemical reactions typical of steroidal alkaloids. Some of the key reactions include:
Scientific Research Applications
Rubijervine has been studied for its various biological activities and potential therapeutic applications. Some of its scientific research applications include:
Mechanism of Action
Rubijervine exerts its effects primarily by inhibiting sodium channels, particularly the Naᵥ1.5 channel, which plays a crucial role in cardiac physiological functions . This inhibition can lead to cardiovascular toxicity, including bradycardia, hypotension, and cardiac arrhythmias . The compound’s mechanism of action involves binding to the sodium channels and blocking the flow of sodium ions, thereby disrupting normal cardiac function .
Comparison with Similar Compounds
Rubijervine is structurally similar to other steroidal alkaloids such as isothis compound and solanidine . These compounds share a common steroidal skeleton with a nitrogen atom incorporated into the molecule. this compound is unique in its strong ability to inhibit the Naᵥ1.5 sodium channel, making it particularly potent in affecting cardiac functions . Other similar compounds include solanoside A and solanoside B, which are glycosides of this compound .
Properties
CAS No. |
79-58-3 |
---|---|
Molecular Formula |
C27H43NO2 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(1S,2R,7S,10R,11S,13S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene-7,13-diol |
InChI |
InChI=1S/C27H43NO2/c1-15-5-8-22-16(2)25-23(28(22)14-15)12-21-19-7-6-17-11-18(29)9-10-26(17,3)20(19)13-24(30)27(21,25)4/h6,15-16,18-25,29-30H,5,7-14H2,1-4H3/t15-,16+,18-,19+,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1 |
InChI Key |
AANKDJLVHZQCFG-KVHNBARJSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3([C@H](C[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)O)C)C |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(C(CC5C4CC=C6C5(CCC(C6)O)C)O)C)C |
Origin of Product |
United States |
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